(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide
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Description
(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide, commonly known as 2E-nitro-2-enamide, is a chemical compound with potential applications in scientific research. This compound belongs to the class of enamide derivatives and is synthesized using various methods. We will also list future directions for research using this compound.
Scientific Research Applications
Synthesis and Properties of Polyamides
Research has been conducted on the synthesis and properties of ortho-linked polyamides derived from compounds with structural similarities to "(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide". These studies focus on creating polyamides with flexible main-chain ether linkages and ortho-phenylene units, which exhibit significant thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. Such materials have potential applications in high-performance polymers and coatings due to their useful levels of thermal stability and mechanical properties (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides Synthesis
Similar research has been conducted on aromatic polyamides synthesis based on bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone. These polyamides are noted for their solubility in organic solvents, ability to form transparent and tough films, and high thermal stability, which makes them suitable for applications requiring durable materials with high performance at elevated temperatures (Yang, Hsiao, & Yang, 1999).
Advanced Organic Synthesis
There is also research on the advanced organic synthesis processes involving the use of tert-butyl hydroperoxide (TBHP) for promoting sequential carboxamidation and aromatisation of aryl isonitriles with formamides. This demonstrates the versatility of related compounds in facilitating complex organic reactions, leading to the synthesis of phenanthridine derivatives. Such methodologies are valuable for the development of novel organic synthesis strategies and the production of complex organic molecules (Feng et al., 2014).
properties
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-20(2,3)23-19(26)17(12-14-6-4-5-7-16(14)21)22-18(25)13-8-10-15(11-9-13)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYCMSAZWZYTRR-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide |
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